2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate

Description

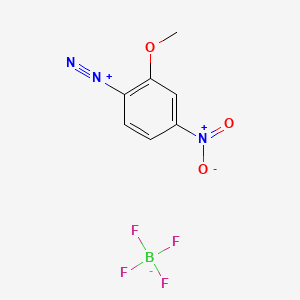

Chemical Structure and Properties 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate (CAS 2357-51-9) is a diazonium salt with the molecular formula C₇H₆BF₄N₃O₃ and a molecular weight of 266.95 g/mol. The compound features a nitro group (-NO₂) at the para position and a methoxy group (-OCH₃) at the ortho position relative to the diazonium moiety. This structural configuration imparts significant electron-withdrawing effects, enhancing thermal stability compared to unsubstituted diazonium salts.

Applications

Primarily used in research settings, it serves as a precursor for synthesizing azo dyes via coupling reactions. Its commercial name, Fast Red B tetrafluoroborate salt, reflects its role in generating colored complexes for analytical and industrial applications.

Safety Considerations Classified under GHS as a Category 1B skin corrosive and Category 1 eye irritant, it requires stringent handling protocols. Decomposition risks include the release of toxic gases (e.g., NOₓ) under heat or friction.

Properties

IUPAC Name |

2-methoxy-4-nitrobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3O3.BF4/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYABOARHFFQTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946352 | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2357-51-9 | |

| Record name | Fast Res B, tetrafluoroborate salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002357519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-4-nitrobenzene-1-diazonium tetrafluoridoborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-4-nitrobenzene-1-diazonium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of 2-methoxy-4-nitroaniline with nitrous acid in the presence of tetrafluoroboric acid . The reaction conditions usually require low temperatures to stabilize the diazonium salt formed. Industrial production methods follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.

Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Scientific Research Applications

Organic Synthesis

Azo Dye Production

One of the primary applications of 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate is in the synthesis of azo dyes. These dyes are widely used in the textile and printing industries due to their vibrant colors and stability. The diazonium group allows for electrophilic substitution reactions, facilitating the coupling with various aromatic compounds to form azo linkages.

Electrophilic Aromatic Substitution

The compound can undergo electrophilic aromatic substitution reactions, where the reactive diazonium group interacts with nucleophiles such as water, alcohols, and amines. This reactivity is crucial for synthesizing complex organic molecules and intermediates used in pharmaceuticals and agrochemicals.

Biological Applications

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to visualize specific cellular components. Its ability to form colored complexes makes it suitable for staining techniques that help identify cellular structures under a microscope.

Antimicrobial Activity

Research has indicated that diazonium salts, including this compound, exhibit antimicrobial properties. Studies suggest that derivatives of nitrobenzene compounds can inhibit the growth of various bacterial strains, potentially leading to applications as antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

Industrial Applications

Pigment and Dye Production

The compound plays a role in producing pigments and dyes for various industrial applications beyond textiles. Its stability and reactivity make it a valuable component in formulating colorants used in plastics, coatings, and inks.

Surface Modification for Biosensors

this compound can be grafted onto surfaces to enhance biosensor performance. This application capitalizes on its ability to form stable covalent bonds with substrates, improving the sensitivity and specificity of biosensors used in detecting biological molecules .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate involves the formation of reactive intermediates that can interact with nucleophiles. The diazonium group is highly reactive and can undergo substitution reactions with nucleophiles such as water, alcohols, and amines . The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diazonium tetrafluoroborates vary in reactivity, stability, and applications based on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Diazonium Tetrafluoroborates

Key Comparative Insights

Substituent Effects on Stability: Electron-withdrawing groups (e.g., -NO₂): Increase stability by delocalizing positive charge on the diazonium group. For example, this compound exhibits superior stability compared to 4-methoxy derivatives. Electron-donating groups (e.g., -OCH₃): Enhance coupling reactivity but reduce stability. 4-Methoxybenzenediazonium tetrafluoroborate decomposes faster under ambient conditions.

Positional Isomerism :

- Ortho vs. para substituents : The ortho-methoxy group in this compound sterically hinders the diazonium moiety, slightly reducing reactivity compared to para-substituted analogs like 4-nitrobenzenediazonium salts.

Industrial Relevance :

- 4-Methoxybenzenediazonium tetrafluoroborate dominates market demand due to its versatility in synthesizing benzodiazepine derivatives. In contrast, the nitro-substituted variant is niche, used primarily in high-precision dye applications.

Safety and Handling :

- Nitro-substituted salts (e.g., 2-Methoxy-4-nitrobenzenediazonium) pose higher hazards due to explosive decomposition risks, necessitating specialized storage (-20°C). Methoxy and ethoxy derivatives are less hazardous but still require inert atmospheres for handling.

Biological Activity

2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate (CAS No. 2357-51-9) is a diazonium salt known for its diverse applications in organic synthesis and potential biological activities. This compound is characterized by its reactive diazonium group, which can participate in various chemical transformations, including electrophilic aromatic substitution and coupling reactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Chemical Formula : CHBFNO

- Molecular Weight : 241.04 g/mol

- Structure : The compound features a methoxy group and a nitro group on the benzene ring, contributing to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to generate reactive intermediates upon decomposition. These intermediates can interact with nucleophiles in biological systems, leading to various effects such as:

- Electrophilic Attack : The diazonium group can act as an electrophile, reacting with nucleophilic sites in biomolecules like proteins and DNA.

- Formation of Arylamines : Reduction of the nitro group can yield arylamines, which are known for their mutagenic properties.

Antimicrobial Activity

Research indicates that diazonium salts, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of nitrobenzene compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's ability to form reactive species raises interest in its anticancer potential. Some studies have indicated that nitroaromatic compounds can induce apoptosis in cancer cells through oxidative stress mechanisms . The generation of free radicals from the compound may lead to DNA damage, thereby triggering cell death pathways.

Case Studies

- Nitrobenzene Reduction Pathways : A study on Pseudomonas pseudoalcaligenes showed that nitrobenzene derivatives could be metabolized into less toxic compounds, highlighting the importance of microbial degradation pathways . This suggests that biological systems may utilize similar mechanisms to detoxify or activate diazonium salts.

- Carcinogenicity Assessments : Investigations into the carcinogenic potential of nitroaromatic compounds have shown that they can undergo metabolic activation to form DNA-reactive species . This raises concerns about the safety of using such compounds in therapeutic contexts without thorough evaluation.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Electrophilic attack on nucleophiles |

| 4-Nitrobenzenediazonium Tetrafluoroborate | Similar antimicrobial properties | Formation of reactive oxygen species |

| 2-Aminophenol | Lower toxicity | Less electrophilic compared to diazonium salts |

Q & A

Q. How is 2-methoxy-4-nitrobenzenediazonium tetrafluoroborate synthesized, and what are the critical reaction parameters?

The synthesis involves diazotization of 2-methoxy-4-nitroaniline using sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at 0–5°C. Key steps include:

- Dissolving 2-methoxy-4-nitroaniline in HBF₄/water under nitrogen.

- Dropwise addition of NaNO₂ solution to form the diazonium intermediate.

- Precipitation with acetone/ether and vacuum drying. Critical parameters: Strict temperature control (0°C), exclusion of light, and rapid isolation due to thermal instability . Yield optimization requires stoichiometric precision (e.g., 1:1 molar ratio of aniline to NaNO₂) .

Q. What spectroscopic methods are used to characterize this compound, and what are the diagnostic peaks?

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ ~8.6–8.7 ppm for nitro-substituted benzene), with methoxy protons at δ ~3.9 ppm. Carbon signals for the nitro group (C-NO₂) are deshielded (~148 ppm) .

- MS (ESI+) : Molecular ion peaks at m/z corresponding to [C₇H₆N₃O₃]⁺ (diazonium fragment) and [BF₄]⁻ counterion.

- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Q. How should this compound be stored to prevent decomposition?

Store at −20°C in amber vials under inert gas (N₂/Ar). Avoid exposure to moisture, light, or heat, as diazonium salts decompose via radical pathways, releasing N₂ and forming aryl radicals .

Advanced Research Questions

Q. What factors govern the thermal decomposition pathways of this compound?

Decomposition products depend on solvent, temperature, and substituents:

- In aqueous acidic media , hydrolysis dominates, yielding phenolic byproducts (e.g., 2-methoxy-4-nitrophenol) .

- In aprotic solvents (e.g., acetonitrile), homolytic cleavage generates aryl radicals, enabling C–C coupling or polymerization .

- Computational studies (DFT) predict activation energies for N₂ release, influenced by electron-withdrawing groups (e.g., NO₂) stabilizing the transition state .

Q. How does the tetrafluoroborate (BF₄⁻) counterion influence reactivity compared to other anions (e.g., Cl⁻, PF₆⁻)?

- BF₄⁻ enhances solubility in polar aprotic solvents (e.g., acetone) and stabilizes the diazonium ion via weak ion pairing, reducing premature decomposition .

- PF₆⁻ or ClO₄⁻ may increase thermal stability but reduce electrophilicity due to stronger ionic interactions .

Q. What strategies mitigate byproduct formation during diazonium salt reactions?

- Low-temperature reactions (0–5°C) suppress radical side reactions.

- Radical scavengers (e.g., TEMPO) trap reactive intermediates, improving selectivity .

- Flow chemistry minimizes residence time, reducing decomposition .

Methodological Challenges and Data Interpretation

Q. How can contradictions in reported decomposition rates be resolved?

Discrepancies arise from solvent polarity, trace impurities, or measurement techniques. For example:

- Kinetic studies using UV-Vis (λmax ~450 nm for diazonium decay) show faster decomposition in DMF vs. acetonitrile due to solvent basicity .

- HPLC-MS identifies byproducts (e.g., nitroso compounds) missed in GC-based analyses .

Q. What computational models predict the electrochemical behavior of this compound?

- Molecular dynamics (MD) simulations model solvation effects, showing BF₄⁻ mobility in acetone enhances conductivity .

- Cyclic voltammetry coupled with DFT reveals reduction potentials (~−0.5 V vs. Ag/AgCl) linked to nitro group electron affinity .

Applications in Advanced Material Science

Q. Can this compound be used to functionalize carbon-based nanomaterials?

Yes. Electrografting onto graphene or carbon nanotubes occurs via aryl radical coupling, creating nitro/methoxy-functionalized surfaces. Applications include:

- Biosensors : Nitro groups enable covalent immobilization of enzymes .

- Conductive polymers : Diazonium salts initiate surface-initiated polymerization .

Q. How does it perform as a photoacid generator (PAG) in lithography?

Under UV (λ = 365 nm), it decomposes to release HBF₄, catalyzing crosslinking in photoresists. Key metrics:

- Quantum yield : ~0.3 (higher than diaryliodonium salts).

- Acid strength : pKa ~−2 (suitable for epoxy-based resists) .

Safety and Hazard Management

Q. What are the key hazards, and how are they mitigated in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.